Home > Products > Screening Compounds P107917 > Regadenoson hydrate
Regadenoson hydrate - 875148-45-1

Regadenoson hydrate

Catalog Number: EVT-280017
CAS Number: 875148-45-1
Molecular Formula: C15H20N8O6
Molecular Weight: 408.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Regadenoson is an Adenosine Receptor Agonist. The mechanism of action of regadenoson is as an Adenosine Receptor Agonist.
Regadenoson is an adenosine derivative and selective A2A adenosine receptor agonist with coronary vasodilating activity. Upon administration, regadenoson selectively binds to and activates the A2A adenosine receptor, which induces coronary vasodilation. This leads to an increase in coronary blood flow and enhances myocardial perfusion. Compared to adenosine, regadenoson has a longer half-life and shows higher selectivity towards the A2A adenosine receptor. This agent is a very weak agonist for the A1 adenosine receptor and has negligible affinity for the A2B and A3 adenosine receptors.
Source and Classification

Regadenoson is classified under pharmacological agents known as adenosine receptor agonists. Its primary source is synthetic, developed through various chemical processes aimed at achieving high purity and stability. The compound is often encountered in the form of its hydrate, which plays a role in its pharmaceutical formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of regadenoson involves several key steps:

  1. Starting Materials: The synthesis typically begins with guanosine or its derivatives.
  2. Acylation: Guanosine undergoes acylation using acetic anhydride to form triacetyl derivatives.
  3. Phosphorylation: The acylated product is treated with phosphorus oxychloride to yield the desired nucleoside.
  4. Purification: Following synthesis, regadenoson can be purified through reverse phase chromatography, where it is dissolved in a mixture of dimethyl sulfoxide and methanol before being eluted with a gradient of water and methanol .

The process can take place under controlled temperatures (between 60°C and 90°C) for optimal yield and purity, often requiring 12 to 24 hours for completion .

Molecular Structure Analysis

Structure and Data

Regadenoson has a complex molecular structure characterized by the following:

  • Molecular Formula: C₁₃H₁₅N₅O₃
  • Molecular Weight: Approximately 293.29 g/mol
  • Structure: The compound features a purine base structure typical of adenosine derivatives, with specific functional groups contributing to its receptor selectivity.

The crystalline form of regadenoson hydrate (often referred to as Form D) has been identified through X-ray powder diffraction techniques, confirming its stability under inert conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Regadenoson primarily acts through its interaction with the A2A adenosine receptor, leading to several biochemical reactions:

  1. Binding Interaction: Upon administration, regadenoson binds selectively to the A2A receptor.
  2. Signal Transduction: This binding stimulates adenylate cyclase activity, increasing cyclic adenosine monophosphate levels within cells.
  3. Vasodilation: The increase in cyclic adenosine monophosphate leads to relaxation of vascular smooth muscle, resulting in vasodilation.

These reactions are critical for its application in myocardial perfusion imaging .

Mechanism of Action

Process and Data

Regadenoson functions primarily as a coronary vasodilator through the following mechanism:

  • Receptor Activation: It selectively activates the A2A adenosine receptor located on vascular smooth muscle cells.
  • cAMP Pathway Modulation: The activation leads to an increase in cyclic adenosine monophosphate levels, which activates protein kinase A.
  • Potassium Channel Opening: This cascade results in the opening of ATP-sensitive potassium channels, causing hyperpolarization and relaxation of smooth muscle cells.

The pharmacokinetics show that after intravenous administration, peak plasma concentrations are reached rapidly (within 1-4 minutes), with a terminal half-life of approximately 2 hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Regadenoson exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol.
  • Stability: The crystalline form D is stable under inert conditions, making it suitable for pharmaceutical formulations.

These properties are essential for ensuring effective delivery and stability during storage .

Applications

Scientific Uses

Regadenoson is primarily utilized in medical diagnostics:

  • Myocardial Perfusion Imaging: It serves as a pharmacological stress agent during imaging procedures when exercise is not feasible due to patient conditions such as respiratory issues or renal impairment.
  • Research Applications: Regadenoson is also studied for its potential effects on coronary blood flow dynamics and its therapeutic implications in cardiovascular diseases.
Chemical Characterization of Regadenoson Hydrate

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Isomeric Properties

Regadenoson hydrate is systematically named as 1-(6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-2-yl]-N-methyl-1H-pyrazole-4-carboxamide hydrate. Its molecular formula is C₁₅H₂₀N₈O₆ (MW: 408.37 g/mol), reflecting the inclusion of one water molecule in the monohydrate form [2] [5] [10]. The compound features a purine core linked to a ribose sugar moiety with defined stereochemistry and a pyrazole-4-carboxamide group. The stereocenters at the ribofuranose ring (2′R, 3′R, 4′S, 5′R) are critical for adenosine A2A receptor binding. No geometric or optical isomers are reported for this stereochemical configuration, as synthetic pathways enforce regioselective glycosylation [1] [4].

Crystallographic Analysis and Hydration States

X-ray powder diffraction (XRPD) analyses confirm that regadenoson hydrate exists as a crystalline monohydrate. Characteristic peaks occur at 2θ angles of 9.8°, 14.2°, 18.5°, and 22.3° (±0.2°), indicating a defined unit cell structure [7]. Differential scanning calorimetry (DSC) reveals an endothermic peak at 120–125°C, corresponding to water loss (~4.5% mass loss via thermogravimetry), and a sharp melting point at 215–220°C with decomposition [7] [10]. The water molecule is incorporated in the crystal lattice via hydrogen bonding with the carboxamide carbonyl (O···H–O distance: 1.9 Å) and ribose hydroxyl groups, stabilizing the structure [5].

Table 1: Key Crystallographic Signatures of Regadenoson Hydrate

TechniqueParametersSignificance
XRPDPeaks at 9.8°, 14.2°, 18.5°, 22.3°Confirms crystalline monohydrate form
DSC/TGAEndotherm: 120–125°C; Mass loss: ~4.5%Hydrate dehydration event
FTIRBands at 3320 cm⁻¹ (O–H), 1660 cm⁻¹ (C=O)H-bonding network; carbonyl-water interaction

Synthesis Pathways and Industrial Production

Key Synthetic Intermediates and Reaction Mechanisms

The industrial synthesis of regadenoson hydrate involves a multi-step sequence starting from adenosine derivatives:

  • Nucleoside Protection: Adenosine is selectively protected at the 5′-OH using tert-butyldimethylsilyl (TBS) chloride in DMF (Yield: 85–90%) [4].
  • Chlorination: The 2-position is activated via 2-fluoroadenosine formation using SO₂Cl₂ in DCM at −20°C, enabling nucleophilic substitution [1] [4].
  • Pyrazole Cyclization: The key intermediate 2-chloro-6-amino-9-(5′-O-TBS-ribofuranosyl)purine reacts with methyl hydrazine in ethanol at 80°C, forming the pyrazole ring (Yield: 70–75%) [1].
  • Carboxamide Introduction: N-methylation and carboxylation using methylamine in THF, followed by coupling with 4-cyano-1H-pyrazole under palladium catalysis (Pd(OAc)₂, PPh₃) [4].
  • Deprotection and Hydration: TBS removal with tetrabutylammonium fluoride (TBAF) in THF, yielding regadenoson free base. Crystallization from acetonitrile/water (9:1) forms the monohydrate [4] [7].

Table 2: Critical Intermediates in Regadenoson Synthesis

IntermediateFunctionKey Reaction Conditions
5′-O-TBS-adenosineRibose protectionTBSCl/DMF, 25°C, 12 h
2-Chloro-6-amino-9-(5′-O-TBS-ribofuranosyl)purineElectrophilic activationSO₂Cl₂/DCM, −20°C, 2 h
1-(6-Amino-9-ribosylpurin-2-yl)-N-methylpyrazole-4-carboxamideRing assemblyMethyl hydrazine/EtOH, 80°C, 8 h

Purification Techniques and Yield Optimization

Purification relies on reverse-phase chromatography (C18 silica, eluent: 10 mM ammonium acetate/acetonitrile) to remove residual palladium and regioisomers (HPLC purity: >99%) [1]. Yield optimization strategies include:

  • Solvent Engineering: Replacing DMF with acetonitrile in acylation steps reduces dimethylamine impurities [7].
  • Catalyst Selection: Using copper(I) iodide instead of palladium for Sonogashira coupling lowers costs (Yield increase: 12%) [4].
  • Crystallization Control: Slow cooling (0.5°C/min) of regadenoson in isopropanol/water yields larger crystals with lower solvent inclusion (Final purity: 99.5%; Overall yield: 40–45% from adenosine) [4] [7].

Physicochemical Properties

Solubility Profiles in Aqueous and Organic Solvents

Regadenoson hydrate exhibits pH-dependent solubility:

  • Aqueous Media: Highly soluble in acidic buffers (pH 2: 45 mg/mL) due to protonation of N7 purine. Solubility drops to 2.8 mg/mL at pH 7.4 (25°C), limiting parenteral formulations [2] [10].
  • Organic Solvents: Freely soluble in DMSO (50 mg/mL) and DMF (40 mg/mL), sparingly soluble in methanol (1.2 mg/mL), and insoluble in apolar solvents (hexane: <0.1 mg/mL) [9] [10].Hydration reduces crystallinity and enhances dissolution kinetics compared to the anhydrous form (Dissolution rate: hydrate > amorphous > crystalline free base) [7].

Stability Under Varied Temperature and pH Conditions

  • Thermal Stability: The hydrate form is stable at 25°C/60% RH for >3 years. Dehydration initiates at 80°C, forming an anhydrous polymorph with a 5-fold reduction in solubility [7] [10].
  • pH Stability: Maximum stability occurs at pH 4–5 (Degradation: <0.1%/month at 25°C). Acidic conditions (pH < 3) cause glycosidic bond hydrolysis, generating ribose and purine fragments, while alkaline conditions (pH > 8) promote pyrazole ring oxidation (Major impurity: N-oxide derivative) [4] [10].
  • Photostability: UV light (254 nm) induces C8–H oxidation, requiring amber glass vials for storage [10].

Table 3: Stability Profile of Regadenoson Hydrate

Stress ConditionDegradation PathwayMajor DegradantsHalf-Life
pH 1.0 (37°C)Glycosidic cleavageRibose + 2-aminopurine derivative3.2 days
pH 9.0 (37°C)Pyrazole oxidationN-oxidized pyrazole15 days
80°C (dry)DehydrationAnhydrous regadenoson48 hours
UV light (254 nm)C8–H oxidation8-Hydroxyregadenoson10 hours

Properties

CAS Number

875148-45-1

Product Name

Regadenoson hydrate

IUPAC Name

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate

Molecular Formula

C15H20N8O6

Molecular Weight

408.37 g/mol

InChI

InChI=1S/C15H18N8O5.H2O/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14;/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21);1H2/t7-,9-,10-,14-;/m1./s1

InChI Key

CDQVVPUXSPZONN-WPPLYIOHSA-N

SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O

Solubility

Soluble in DMSO

Synonyms

Regadenoson; Lexiscan; Regadenoson hydrate; CVT-3146; CVT 3146; CVT3146;

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.